molecular formula C12H16N2O6S2 B2593787 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid CAS No. 385379-94-2

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid

Cat. No.: B2593787
CAS No.: 385379-94-2
M. Wt: 348.39
InChI Key: HWMATKYIEQVLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with two sulfonyl groups: a methanesulfonyl group at the 4-position and a sulfonyl group linking the piperazine to the benzoic acid moiety at the 3-position.

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c1-21(17,18)13-5-7-14(8-6-13)22(19,20)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMATKYIEQVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Piperazine Derivative:

    Benzoic Acid Derivative Formation: The benzoic acid moiety can be introduced through a coupling reaction, often using a suitable benzoic acid derivative and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Final Coupling: The final product is obtained by coupling the piperazine derivative with the benzoic acid derivative under appropriate conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Pharmacological Applications

A. Inhibition of Epoxide Hydrolases

One of the notable applications of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). The introduction of the piperazino group in the structure has been shown to enhance the pharmacokinetic properties of sEH inhibitors. Research indicates that compounds with a piperazine moiety exhibit improved water solubility and metabolic stability, which are critical for drug development .

B. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives containing the piperazine sulfonamide functionality can significantly reduce inflammation in preclinical models. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of substituted piperazine compounds has revealed that modifications to the piperazine ring can lead to substantial changes in biological activity. For example, the introduction of sulfonyl groups at specific positions on the piperazine ring has been linked to enhanced potency against various targets, including sEH .

Table 1: Summary of SAR Findings

Compound StructureIC50 (nM)Observations
N4-acetylpiperazine3.3High potency against sEH
N4-methylpiperazine17.9Moderate potency
Unsubstituted piperazine156Low potency

Case Studies

A. In Vivo Pharmacokinetic Studies

A specific study involving a derivative of this compound demonstrated excellent pharmacokinetic properties in mice, with a half-life (T1/2) of 14 hours and a peak concentration (Cmax) of 84 nM. The area under the curve (AUC) was reported at 40,200 nM·min, indicating effective systemic exposure following administration .

B. Therapeutic Potential in Drug Development

The compound's ability to inhibit sEH has led to its exploration as a potential therapeutic agent for conditions like hypertension and pain management. Its favorable pharmacokinetic profile suggests that it could be developed into a viable therapeutic option for these indications .

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and reported properties/activities of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid and related compounds:

Compound Name Substituents on Piperazine Molecular Weight Key Properties/Activities Reference
This compound Methanesulfonyl, sulfonyl (benzoic acid) ~356.41 (calculated) Potential enzyme inhibition, corrosion inhibition
3-(4-Methylpiperazin-1-yl)benzoic acid Methyl 220.26 Intermediate in synthesis; no reported bioactivity
3-[4-(tertbutoxycarbonyl)piperazin-1-yl]benzoic acid Boc-protected 349.41 Synthetic intermediate; protected amine
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic Acid Methyl, methylsulfonyl (on benzoic acid) 298.36 Research use; moderate solubility in DMSO
1-(3-Methoxy-benzyl)-4-phenylmethanesulfonyl-piperazine (oxalate) Phenylmethanesulfonyl, methoxybenzyl 450.51 Structural complexity; oxalate salt enhances stability

Key Differences and Implications

Electron-Withdrawing Effects: The dual sulfonyl groups in the target compound increase the acidity of the benzoic acid moiety compared to analogs with methyl or Boc groups . In contrast, the Boc group in 3-[4-(tertbutoxycarbonyl)piperazin-1-yl]benzoic acid serves as a protective moiety, making it a precursor for further synthetic modifications .

Solubility and Lipophilicity :

  • The methanesulfonyl group in the target compound likely improves water solubility compared to aryl sulfonyl derivatives (e.g., phenylmethanesulfonyl in ). However, the dual sulfonyl groups may reduce membrane permeability, limiting bioavailability.

Biological Activity :

  • Benzoic acid derivatives with sulfonamide/sulfonyl groups, such as those in , exhibit antitubercular activity (MIC = 1.6 µg/mL) . The target compound’s sulfonyl groups may similarly enhance interactions with bacterial enzymes like dihydrofolate reductase (DHFR).
  • Hydrazide derivatives of benzoic acid (e.g., CBTH in ) achieve 85–87% corrosion inhibition via adsorption; the target compound’s sulfonyl groups could amplify this effect by increasing electron density withdrawal from the metal surface .

Biological Activity

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S, and it features a piperazine ring substituted with a methanesulfonyl group, which is crucial for its biological activity. The sulfonamide moiety enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. The sulfonamide group is known to interfere with bacterial folic acid synthesis, leading to bactericidal effects.

Anticancer Properties

Studies have demonstrated that piperazine derivatives can inhibit tumor growth. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis. For example, compounds targeting the Dipeptidyl Peptidase-4 (DPP-4) enzyme have shown promise in cancer therapy by enhancing insulin sensitivity and reducing tumor progression .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as DPP-4, which plays a role in glucose metabolism and has implications in cancer biology .
  • Cell Signaling Modulation : It can modulate cell signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

  • Antimicrobial Study : A study conducted on various piperazine derivatives indicated that those with sulfonamide groups exhibited enhanced antibacterial activity against Gram-positive bacteria. The IC50 values ranged from 5 to 20 µM, demonstrating significant potency compared to standard antibiotics .
  • Anticancer Activity : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Tables

Biological ActivityIC50 (µM)Mechanism of Action
Antimicrobial5 - 20Inhibition of folic acid synthesis
Anticancer15Induction of apoptosis via caspase activation

Q & A

Q. What is the optimal synthetic route for preparing sulfonamide-piperazine derivatives like 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid?

Methodological Answer: A validated approach involves coupling sulfonamide intermediates with substituted piperazines using carbodiimide-based activation. For example:

Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1 mmol) in anhydrous CH₃CN with EDCI (1 mmol) and HOBt (1 mmol) for 30 minutes.

Add the desired substituted piperazine (e.g., 4-methoxyphenylpiperazine) and stir overnight.

Purify via sequential washes (water, NaHCO₃, citric acid, brine) and recrystallize from ethanol .
Key Parameters:

  • Yields range from 39% to 71% depending on the substituent.
  • Critical characterization includes ¹H/¹³C NMR, IR, and elemental analysis to confirm sulfonamide and piperazine linkages .

Q. How can structural characterization of sulfonamide-piperazine derivatives be systematically performed?

Methodological Answer: A multi-technique approach is essential:

  • ¹H NMR : Identify aromatic protons (δ 6.47–7.89 ppm) and piperazine/CH₃SO₂ groups (δ 3.00–3.78 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1612 cm⁻¹) and carbonyl groups (C=O at ~1682 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N within 0.05% of theoretical values) .
    Data Table :
TechniqueKey Peaks/DataReference
¹H NMRδ 7.45 (s, NH₂), δ 3.71 (OCH₃)
IR1612 cm⁻¹ (S=O)
Elemental Analysis%C: 59.24 (calc), 59.29 (found)

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of sulfonamide-piperazine reactivity?

Methodological Answer: Density Functional Theory (DFT) studies can predict electronic properties and reaction pathways:

Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

Compare computed NMR chemical shifts with experimental data to validate structures .
Example : DFT analysis of 1-ethyl-4-(phenylsulfonyl)piperazine revealed charge delocalization in the sulfonamide group, aligning with experimental ¹³C NMR shifts .

Q. How can contradictions in spectral data for sulfonamide derivatives be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) require:

Variable-Temperature NMR : Assess dynamic effects (e.g., rotamer interconversion).

X-ray Crystallography : Resolve ambiguous proton environments via crystal structure determination (e.g., CCDC-1990392 for related compounds) .

Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH₂ in sulfonamide) .
Case Study : Inconsistent ¹H NMR integrals for CH₃SO₂ groups were resolved by confirming steric hindrance via X-ray diffraction .

Q. What strategies optimize reaction conditions for sulfonamide-piperazine coupling?

Methodological Answer: Optimization involves:

Solvent Screening : Polar aprotic solvents (e.g., CH₃CN, DMF) enhance EDCI/HOBt activation .

Catalyst Variation : Substitute HOBt with HOAt for sterically hindered amines to improve yields .

Q. How can the biological activity of sulfonamide-piperazine derivatives be rationalized through SAR studies?

Methodological Answer: Structure-Activity Relationship (SAR) analysis requires:

Functional Group Variation : Compare substituents (e.g., methoxy vs. methyl) on piperazine.

Enzyme Assays : Test inhibitory activity against targets (e.g., carbonic anhydrase) .

Molecular Docking : Simulate binding interactions using AutoDock Vina (e.g., sulfonamide oxygen hydrogen-bonding with active sites) .
Example : 4-Methoxyphenylpiperazine derivatives showed higher enzyme inhibition (IC₅₀ = 12 nM) due to enhanced hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.